Product packaging for Octadecyl benzoate(Cat. No.:CAS No. 10578-34-4)

Octadecyl benzoate

Cat. No.: B078700
CAS No.: 10578-34-4
M. Wt: 374.6 g/mol
InChI Key: KPWVFNOPNOTYNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octadecyl benzoate is a synthetic long-chain alkyl ester of benzoic acid, characterized by its C18 (stearyl) hydrocarbon chain. This molecular structure confers unique physicochemical properties, making it a compound of significant interest in advanced materials science and industrial research. Its primary research value lies in its application as a model compound for studying plasticization mechanisms in polymers, where it acts as an internal lubricant to modify flexibility, processability, and thermal properties of polymeric matrices. Furthermore, its lipophilic nature and high molecular weight make it a suitable candidate for investigations into organic phase change materials (PCMs) for thermal energy storage, and as a stable emollient or viscosity modifier in the development of specialty lubricants and cosmetic formulations at the laboratory scale. The mechanism of action is primarily physical; the long alkyl chain integrates into amorphous regions of polymers, spacing polymer chains and reducing intermolecular forces, thereby lowering the glass transition temperature (Tg). In lubricant systems, it forms a protective, hydrophobic film that reduces friction and wear. Researchers also utilize this compound as a standard in chromatographic analysis and as a synthetic intermediate for more complex organic structures. This product is provided as a high-purity material to ensure experimental reproducibility and reliability for these specialized research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H42O2 B078700 Octadecyl benzoate CAS No. 10578-34-4

Properties

IUPAC Name

octadecyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-27-25(26)24-21-18-17-19-22-24/h17-19,21-22H,2-16,20,23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWVFNOPNOTYNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1065130
Record name Benzoic acid, octadecyl ester
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Molecular Weight

374.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10578-34-4
Record name Stearyl benzoate
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Record name Benzoic acid, octadecyl ester
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Record name Benzoic acid, octadecyl ester
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Record name Benzoic acid, octadecyl ester
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Record name Octadecyl benzoate
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Record name STEARYL BENZOATE
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Synthetic Methodologies and Chemical Transformations of Octadecyl Benzoate

Established Synthetic Pathways for Octadecyl Benzoate (B1203000) Esterification

The synthesis of octadecyl benzoate is primarily achieved through esterification, a fundamental reaction in organic chemistry. This process typically involves the reaction of an alcohol with a carboxylic acid or its derivative.

Direct Esterification Techniques for this compound

Direct esterification, most notably the Fischer-Speier esterification, is a primary method for synthesizing this compound. This reaction involves heating a mixture of benzoic acid and 1-octadecanol in the presence of an acid catalyst. wikipedia.orguni.lu The reaction is an equilibrium process, and to favor the formation of the ester, water, a byproduct, must be removed. wikipedia.org This can be accomplished through methods like azeotropic distillation using a Dean-Stark apparatus. wikipedia.org

Commonly used catalysts for this reaction are strong acids such as concentrated sulfuric acid or p-toluenesulfonic acid (PTSA). nrochemistry.comfishersci.at The mechanism involves the protonation of the carbonyl oxygen of benzoic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The nucleophilic oxygen atom of 1-octadecanol then attacks this carbon. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the this compound ester. wikipedia.orgfishersci.ca Reaction times can range from one to ten hours at temperatures between 60–110 °C. wikipedia.org

Transesterification Processes Involving this compound Precursors

Transesterification is another key pathway for producing this compound. This process involves the reaction of a benzoate ester, such as methyl benzoate or ethyl benzoate, with 1-octadecanol. nih.govnih.gov This reaction is also an equilibrium process and is driven to completion by removing the more volatile alcohol byproduct (methanol or ethanol). uhcl.edu

This method can be catalyzed by either acids or bases. For instance, a study demonstrated the transesterification of various benzoate esters with a range of alcohols, including long-chain alcohols, using lithium bis(trimethylsilyl)amide (LiHMDS) as a catalyst under solvent-free conditions. Another efficient catalytic system involves the use of potassium phosphate (B84403) (K3PO4) in the presence of a phase transfer catalyst like benzyltriethylammonium chloride.

A notable advantage of transesterification is that it can sometimes be performed under milder conditions than direct esterification.

Catalytic Approaches in this compound Synthesis

The choice of catalyst is crucial for the efficient synthesis of this compound. A variety of catalysts have been explored to improve yield, reaction time, and environmental friendliness.

Homogeneous Catalysts:

Strong Mineral Acids: Sulfuric acid is a traditional and effective catalyst for Fischer esterification. nrochemistry.comnih.gov

Organic Acids: p-Toluenesulfonic acid (PTSA) is another common, organic-soluble acid catalyst. fishersci.atrsc.orgnih.gov

Heterogeneous Catalysts:

Solid Acid Catalysts: To overcome issues with catalyst separation and recycling associated with homogeneous catalysts, solid acid catalysts have been developed. One study reported the use of a glycerol-derived SO3H-carbon catalyst for the solvent-free esterification of long-chain fatty acids and alcohols, achieving excellent conversion and selectivity. ajgreenchem.com Another example is the use of iron-supported Zr/Ti solid acid catalysts for synthesizing methyl benzoate compounds, which can be easily separated and reused.

Base Catalysts:

Alkali metal phosphates, such as potassium phosphate (K3PO4), have been used effectively, particularly in transesterification reactions. Their efficiency can be enhanced with a phase-transfer catalyst.

The following table summarizes some catalytic systems used in benzoate ester synthesis:

Reaction TypeCatalyst SystemReactantsKey Features
TransesterificationK3PO4 / Benzyltriethylammonium ChlorideBenzyl (B1604629) benzoate + Methanol (B129727)Good to excellent yields for various esters.
Direct Esterificationp-Toluenesulfonic acid (PTSA)Oleic Acid + Long-chain fatty alcoholsEfficient and sustainable method under solvent-free conditions. csic.es
Direct EsterificationSO3H-carbonLong-chain fatty acids + Long-chain fatty alcoholsSolvent-free conditions, high conversion, recyclable catalyst. ajgreenchem.com

Green Chemistry Principles Applied to this compound Synthesis

Modern synthetic chemistry places a strong emphasis on "green" principles, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. labmanager.com

Environmentally Benign Solvents and Solvent-Free Methods

A significant focus of green chemistry is the reduction or elimination of volatile organic solvents. wikidata.org For the synthesis of long-chain esters like this compound, solvent-free reaction conditions have proven highly effective. rsc.orgajgreenchem.com These reactions can be conducted by heating the neat mixture of reactants with a catalyst, sometimes aided by microwave irradiation to shorten reaction times. rsc.org

Solvent-free methods offer several advantages:

Reduced Waste: Eliminates the need for solvent purchase, purification, and disposal.

Higher Concentration: Increased reactant concentration can lead to faster reaction rates.

Simplified Workup: Product isolation is often simpler.

Research has shown that the synthesis of cosmetic fatty esters can be successfully performed under solvent-free conditions using either phase-transfer catalysis or acidic catalysis in dry media, with both conventional heating and microwave activation yielding good results. rsc.org For example, using a catalytic amount of neat p-toluenesulfonic acid under classical heating can produce results comparable to microwave activation. rsc.org Deep eutectic solvents (DESs), such as a mixture of choline (B1196258) chloride and p-toluenesulfonic acid, have also been employed as recyclable catalysts for the solvent-free synthesis of wax esters with excellent conversion rates. csic.escsic.es

Atom-Economical and Sustainable Synthetic Routes for this compound

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jst.go.jp

Direct Esterification (Fischer): The reaction between benzoic acid and 1-octadecanol produces this compound and water. C₇H₆O₂ + C₁₈H₃₈O → C₂₅H₄₂O₂ + H₂O While often having high percentage yields, this reaction is not 100% atom-economical because a molecule of water is produced as a byproduct for every molecule of ester formed. wikipedia.orgnrochemistry.com

Transesterification: The reaction of methyl benzoate with 1-octadecanol yields this compound and methanol. C₈H₈O₂ + C₁₈H₃₈O → C₂₅H₄₂O₂ + CH₄O Similar to direct esterification, this is a substitution reaction and is not fully atom-economical, as it generates a methanol byproduct.

Biocatalytic Synthesis of this compound and Its Analogues

The synthesis of this compound and related long-chain alkyl esters via biocatalysis has emerged as a green alternative to traditional chemical methods. researchgate.net This approach typically utilizes lipases (E.C. 3.1.1.3) as catalysts, which operate under milder conditions, exhibit high selectivity, and minimize the formation of by-products. researchgate.netmdpi.com The enzymatic synthesis can be labeled as a natural process, which increases the market appeal for products used in food and cosmetics. researchgate.netresearchgate.net

Lipases can catalyze esterification, transesterification, and acidolysis reactions to produce the desired esters. mdpi.com For the synthesis of this compound, the direct esterification of benzoic acid with 1-octadecanol is a common route. Immobilized lipases are frequently preferred as they offer enhanced stability and reusability. acs.org Candida antarctica lipase (B570770) B (CALB), often in its immobilized form as Novozym 435, is a versatile and highly effective biocatalyst for the esterification of various phenolic and fatty acids with alcohols. acs.orgmdpi.comresearchgate.net For instance, the enzymatic synthesis of benzyl benzoate, a structural analogue of this compound, has been successfully achieved using immobilized lipases, with different acyl donors like benzoic acid and benzoic anhydride (B1165640) being evaluated. researchgate.net Studies on similar long-chain esters, such as oleyl cinnamates, have shown that immobilized Candida antarctica lipase B can effectively catalyze the esterification of cinnamic acid analogues with fatty alcohols in a solvent-free system. acs.org

The efficiency of biocatalytic synthesis is influenced by several parameters, including the choice of enzyme, solvent, temperature, and substrate molar ratio. researchgate.net While hydrophobic solvents are often used, solvent-free systems are gaining traction as they increase product concentration and simplify downstream processing. mdpi.comd-nb.info In the lipase-catalyzed synthesis of flavor esters like methyl benzoate, enzymes such as Thermomyces lanuginosus lipase have been used, demonstrating the broad applicability of biocatalysts for producing aromatic esters. medcraveonline.com

The following table summarizes typical conditions and findings for the biocatalytic synthesis of benzoate esters and their analogues.

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound involves targeted modifications to either the long alkyl chain or the aromatic benzoate ring, allowing for the fine-tuning of its physicochemical properties.

Modifying the octadecyl chain typically involves the esterification of benzoic acid or its derivatives with alcohols other than 1-octadecanol. This strategy allows for the synthesis of a library of benzoate esters with varying alkyl chain lengths. For example, research into lipid analogues has described the preparation of compounds where various long alkoxy chains are linked to benzoic acid derivatives to create molecules that can act as models for natural glycolipids. researchgate.net The synthesis of C6-C10 alkyl benzoates has been explored using both chemical and enzymatic routes, highlighting the industrial importance of these esters in various applications. beilstein-journals.org The synthesis of ether lipids, which are analogues, sometimes involves the reaction of a benzoate nucleophile with a mesylate derivative, followed by further transformations to yield complex lipid structures with varied chain characteristics. ekb.eg

Substituting the aromatic ring of the benzoate moiety is a common strategy to introduce new functionalities. This is typically achieved by reacting 1-octadecanol with a substituted benzoic acid.

A notable example is the synthesis of octadecyl 4-hydroxybenzoate (B8730719) . This compound is prepared by the esterification of 4-hydroxybenzoic acid with 1-octadecanol. The reaction is often carried out at reflux temperature with a Dean-Stark trap to remove the water formed during the reaction, and hydroquinone (B1673460) may be added to inhibit polymerization if other reactive groups are present. rsc.org

Another class of derivatives involves multiple substitutions on the aromatic ring. For instance, methyl 3,4,5-tris(octadecyloxy)benzoate is synthesized by reacting methyl gallate (methyl 3,4,5-trihydroxybenzoate) with 1-bromooctadecane (B154017) in the presence of a base like potassium carbonate. smolecule.com The resulting ester can then be hydrolyzed to the corresponding benzoic acid, which can subsequently be re-esterified with 1-octadecanol to produce octadecyl 3,4,5-tris(octadecyloxy)benzoate .

The table below presents examples of this compound derivatives with substitutions on the aromatic ring.

This compound can be functionalized to create monomers suitable for polymerization, thereby incorporating its long alkyl chain into larger polymer structures. A key example is the synthesis of octadecyl 4-(methacryloyloxy)benzoate . This monomer is prepared from octadecyl 4-hydroxybenzoate by reacting it with methacryloyl chloride in a dropwise manner at low temperatures (0-5°C) with stirring. rsc.org The resulting monomer contains a polymerizable methacrylate (B99206) group, allowing it to undergo free radical polymerization to form homo- or co-polymers. rsc.org These polymers, which combine a rigid benzoate core with a flexible long alkyl chain, have been investigated for applications such as pour-point depressants for crude oil. rsc.org

Mechanistic Investigations of this compound Formation and Subsequent Reactions

The formation of this compound, an ester, primarily occurs through esterification. The mechanism depends on whether the synthesis is chemically or biocatalytically mediated.

For chemical synthesis, such as the Fischer esterification, the reaction is acid-catalyzed. The mechanism involves several steps:

Protonation of the carbonyl oxygen of benzoic acid by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon, making it more electrophilic. msu.edu

Nucleophilic attack by the hydroxyl oxygen of 1-octadecanol on the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate (a benzenonium ion). msu.edupdx.edu

A proton transfer occurs from the newly added hydroxyl group to one of the existing hydroxyl groups.

Elimination of a water molecule from the intermediate, which reforms the carbonyl double bond.

Deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final product, this compound. mdpi.com

In biocatalytic synthesis using lipases, the mechanism is different and typically follows a Ping-Pong Bi-Bi model. niscpr.res.innih.govnih.gov This mechanism involves:

The first substrate (e.g., benzoic acid) binds to the enzyme's active site.

A stable acyl-enzyme intermediate is formed, and the first product (water, in the case of esterification) is released.

The second substrate (1-octadecanol) then binds to the acyl-enzyme complex.

A nucleophilic attack by the alcohol on the acyl group occurs, leading to the formation of the ester.

The final product, this compound, is released, regenerating the free enzyme. pressbooks.pub Kinetic studies of lipase-catalyzed esterifications often reveal substrate inhibition, where high concentrations of either the acid or the alcohol can inhibit the enzyme's activity, a crucial factor in process optimization. niscpr.res.innih.gov

Subsequent reactions of this compound can involve transformations of the aromatic ring. These reactions typically proceed via an electrophilic aromatic substitution mechanism. mdpi.commasterorganicchemistry.com The ester group (-COOR) is a deactivating, meta-directing group. pdx.eduwvu.edu This means that electrophiles will preferentially attack the meta position on the benzene (B151609) ring, and the reaction will be slower compared to unsubstituted benzene. The deactivating nature is due to the electron-withdrawing inductive and resonance effects of the carbonyl group. wvu.edu

Advanced Spectroscopic and Analytical Characterization of Octadecyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy serves as a primary method for the structural elucidation of octadecyl benzoate (B1203000), offering unambiguous information about the carbon-hydrogen framework.

The ¹H NMR spectrum of octadecyl benzoate provides characteristic signals corresponding to the aromatic protons of the benzoate group and the aliphatic protons of the octadecyl chain. The aromatic region typically displays multiplets for the protons on the benzene (B151609) ring. The protons ortho to the carbonyl group are the most deshielded, followed by the para and meta protons. The methylene (B1212753) protons of the octadecyl chain adjacent to the ester oxygen (O-CH₂) appear as a triplet, shifted downfield due to the electronegativity of the oxygen atom. The long aliphatic chain gives rise to a large, complex multiplet in the upfield region, while the terminal methyl group (CH₃) appears as a distinct triplet.

A representative ¹H NMR spectrum of octadecyl 10-undecenoate, a similar long-chain ester, shows a triplet at 4.05 ppm for the OCH₂ group, a multiplet at 1.26 ppm for the bulk of the CH₂ groups, and a triplet at 0.88 ppm for the terminal CH₃ group. researchgate.net While not this compound itself, this data provides a strong comparative basis for the expected chemical shifts in the aliphatic portion of the molecule. For octyl benzoate, a shorter-chain analogue, the proton signals are well-defined, which can be extrapolated to predict the spectrum of this compound. chemicalbook.com

The ¹³C NMR spectrum of this compound provides complementary information, identifying all unique carbon environments within the molecule. The carbonyl carbon of the ester group is readily identified by its characteristic downfield chemical shift, typically in the range of 165-175 ppm. The aromatic carbons of the benzoate moiety exhibit signals in the aromatic region (around 128-135 ppm). The carbon of the methylene group attached to the ester oxygen (O-CH₂) is also shifted downfield compared to the other aliphatic carbons. The numerous methylene carbons of the long octadecyl chain produce a series of closely spaced signals in the aliphatic region (approximately 20-35 ppm), with the terminal methyl carbon appearing at the most upfield position. rsc.orgresearchgate.net

For instance, in the ¹³C NMR spectrum of octadecyl 4-((prop-2-ynylimino) methyl) benzoate, a related compound, the aliphatic carbons of the octadecyl chain show signals at 22.9, 26.3, 28.9, 29.5, 29.6, and 32.2 ppm, while the O-CH₂ carbon is at 66.0 ppm and the carbonyl carbon is at 165.8 ppm. rsc.org Distortionless Enhancement by Polarization Transfer (DEPT) experiments can further aid in distinguishing between CH, CH₂, and CH₃ groups. researchgate.netlibretexts.orgnanalysis.comblogspot.com

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Carbonyl (C=O) ~166
Aromatic C (quaternary) ~130
Aromatic CH ~128-133
O-CH₂ ~65
Aliphatic CH₂ ~22-32
Terminal CH₃ ~14

Note: These are approximate values and can vary based on solvent and experimental conditions.

For more complex derivatives of this compound, or when signal overlap occurs in one-dimensional spectra, two-dimensional (2D) NMR techniques are employed for definitive structural assignment. rsc.orgcanterbury.ac.nz

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the aliphatic chain and the aromatic ring. nih.govjst.go.jp

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. nih.govjst.go.jpnih.gov This is particularly useful for connecting the benzoate moiety to the octadecyl chain through the ester linkage, by observing a correlation between the O-CH₂ protons and the carbonyl carbon.

These 2D NMR methods provide a comprehensive and unambiguous structural elucidation of this compound and its derivatives. rsc.orgcanterbury.ac.nz

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to study its fragmentation patterns, which can aid in structural confirmation.

In Electron Ionization Mass Spectrometry (EI-MS), the this compound molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. acdlabs.comchromatographyonline.com The resulting mass spectrum displays the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound (374.6 g/mol ), although it may be weak or absent. nih.gov

The fragmentation pattern is characteristic of esters. libretexts.org Common fragmentation pathways include:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group can lead to the formation of a benzoyl cation ([C₆H₅CO]⁺) at m/z 105, which is often a prominent peak. dntb.gov.uaacs.org

McLafferty Rearrangement: This rearrangement can occur if the alkyl chain is sufficiently long, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond.

Loss of the Alkoxy Group: Cleavage of the ester C-O bond can result in the loss of the octadecyloxy radical, also contributing to the benzoyl cation at m/z 105.

Fragmentation of the Alkyl Chain: The long octadecyl chain can undergo fragmentation, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.org

The formation of [C₁₈H₃₆]⁺ and [C₇H₇O₂]⁺ ions in the mass spectrum of n-octadecyl benzoate has been specifically noted in the literature. dntb.gov.uaupenn.edu The base peak in the GC-MS data for this compound is often observed at m/z 123, with the second most intense peak at m/z 105. nih.gov The interpretation of these fragmentation patterns provides valuable structural information. aip.orgmiamioh.eduaip.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. shimadzu.comtesisenred.net This makes it an ideal method for assessing the purity of this compound and for analyzing it within complex mixtures. researchgate.netcabidigitallibrary.orgajbls.comscience.govgcms.cz

In a GC-MS analysis, the sample is first vaporized and separated based on its boiling point and polarity on a chromatographic column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The retention time from the GC provides one level of identification, while the mass spectrum provides another, more definitive, level of identification. ijrsset.org

This technique is highly effective for:

Purity Assessment: The presence of a single sharp peak in the gas chromatogram at the expected retention time for this compound, coupled with a clean mass spectrum, confirms the high purity of the sample.

Analysis of Mixtures: GC-MS can separate this compound from other components in a mixture, such as unreacted starting materials (benzoic acid and octadecanol) or byproducts. Each separated component can then be individually identified by its mass spectrum. researchgate.netcabidigitallibrary.org

Table 2: GC-MS Data for this compound

Parameter Value Reference
Molecular Weight 374.6 g/mol nih.gov
Kovats Retention Index (semi-standard non-polar) 2843.2, 2860 nih.gov
m/z Top Peak 123 nih.gov
m/z 2nd Highest Peak 105 nih.gov

Note: Retention index and fragmentation patterns can vary depending on the specific GC column and MS conditions.

Vibrational Spectroscopy for Functional Group and Bond Characterization

Vibrational spectroscopy serves as a fundamental tool for identifying the functional groups and characterizing the chemical bonds within a molecule. For this compound, both Fourier Transform Infrared (FT-IR) and Raman spectroscopy provide detailed insights into its molecular structure, encompassing the ester linkage, the aromatic benzene ring, and the long aliphatic chain.

Fourier Transform Infrared (FT-IR) Spectroscopy of this compound

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. The resulting spectrum is a unique molecular fingerprint. The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its structure, comprised of a long alkyl chain attached to a benzoate group.

The primary vibrations include the stretching of the carbonyl group (C=O) of the ester, the stretching of the C-O bonds, vibrations of the aromatic ring, and the various stretching and bending modes of the aliphatic C-H bonds. libretexts.org Analysis of its spectrum, often taken from a sample prepared as a melt in a capillary cell, reveals distinct peaks corresponding to these functional groups. nih.gov

Table 1: Characteristic FT-IR Peak Assignments for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3070-3030 C-H Stretch Aromatic Ring
~2925 & ~2855 Asymmetric & Symmetric C-H Stretch Aliphatic CH₂
~1720 C=O Stretch Ester Carbonyl
~1600 & ~1450 C=C Stretch Aromatic Ring
~1465 C-H Bend (Scissoring) Aliphatic CH₂
~1270 & ~1110 Asymmetric & Symmetric C-O-C Stretch Ester Linkage

The intense band around 1720 cm⁻¹ is a hallmark of the ester's carbonyl group. libretexts.org The strong absorptions just below 3000 cm⁻¹ (typically around 2925 and 2855 cm⁻¹) are definitive indicators of the long octadecyl chain's aliphatic C-H bonds. mdpi.com The region between 1300 and 1100 cm⁻¹ shows strong C-O stretching vibrations, confirming the ester linkage, while peaks in the 1600-1450 cm⁻¹ range and those for C-H bending below 900 cm⁻¹ are characteristic of the benzene ring. libretexts.orgresearchgate.net

Raman Spectroscopy Applications for this compound Systems

Raman spectroscopy, a light-scattering technique, provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it ideal for analyzing the carbon backbone of the alkyl chain and the aromatic ring of this compound. mdpi.com While FT-IR is excellent for polar groups like C=O, Raman spectroscopy can offer clearer insights into the skeletal vibrations of the molecule. researchgate.net

Applications for this compound systems include quantitative monitoring of its synthesis, such as the esterification reaction between stearyl alcohol and benzoic acid, where the appearance and growth of specific Raman peaks can track product formation. researchgate.net It is also valuable for studying the conformational order of the octadecyl chains in different physical states (e.g., solution, melt, or solid phase) and in self-assembled structures. acs.org The technique's low sensitivity to water makes it suitable for in-situ measurements in aqueous environments. mdpi.com

Table 2: Potential Raman Shifts for this compound

Raman Shift (cm⁻¹) Vibration Type Functional Group / Moiety
~3060 C-H Stretch Aromatic Ring
~2880 & ~2845 Asymmetric & Symmetric C-H Stretch Aliphatic CH₂
~1600 Ring Quadrant Stretch Aromatic Ring
~1150 C-C Skeletal Stretch Aliphatic Chain

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochemical Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For this compound, the primary chromophore—the part of the molecule that absorbs light—is the benzoate group. uobabylon.edu.iq The long, saturated octadecyl chain is transparent in the typical UV-Vis range (200-800 nm). sci-hub.se

The UV spectrum of this compound is expected to show absorption bands characteristic of the benzene ring and the carbonyl group. These arise from π → π* transitions within the aromatic system and n → π* transitions associated with the non-bonding electrons on the carbonyl oxygen. uobabylon.edu.iq Studies on similar benzoate esters show characteristic absorption maxima related to these transitions.

Beyond simple characterization, benzoate esters can exhibit interesting photochemical properties. They have been investigated for their role as photosensitizers or as part of photoremovable protecting groups. nii.ac.jpnih.gov Upon absorption of UV light, the benzoate moiety can become excited and transfer energy to another molecule, initiating a photochemical reaction. nih.gov This property is utilized in applications like light-powered C-H functionalization reactions. Furthermore, the ester linkage itself can be designed to cleave upon irradiation, a principle used in developing systems for the controlled release of molecules. nii.ac.jp The interaction of benzoate esters with other molecules can also lead to the formation of charge-transfer complexes, which exhibit unique absorption bands in the UV-Vis spectrum. researchgate.net

Advanced Morphological and Structural Characterization Techniques

To understand how this compound molecules arrange themselves on a larger scale, especially in condensed phases or as part of formulated materials, advanced microscopy techniques are essential.

Cryo-Transmission Electron Microscopy (Cryo-TEM) for Supramolecular Assemblies of this compound

Cryo-TEM is a powerful technique for visualizing nanoscale structures in their native, hydrated state. americanpeptidesociety.org This is achieved by flash-freezing a thin film of the sample in a cryogen, preserving delicate assemblies that would be destroyed by conventional electron microscopy preparation methods. researchgate.net

For amphiphilic molecules like this compound, which possess a hydrophilic head (benzoate group) and a long hydrophobic tail (octadecyl chain), cryo-TEM is invaluable for studying their self-assembly in solution. Research on analogous long-chain benzoate esters has shown they can form a variety of supramolecular structures, such as nanowires, nanofibers, and vesicles. rsc.org Cryo-TEM can directly image these assemblies, providing information on their morphology, size, and aggregation state. researchgate.net For example, studies on a similar dibenzoate ester revealed the formation of left-handed twisted nanowires in a specific solvent mixture, a structure that could be clearly resolved using cryo-TEM. rsc.org This technique would be critical for characterizing any nanostructures formed by this compound in various solvent systems, which is fundamental to its application in areas like gelation or controlled delivery. acs.org

Scanning Electron Microscopy (SEM) for Surface Morphology of this compound-Based Materials

Scanning Electron Microscopy (SEM) is used to obtain high-resolution images of the surface topography of solid materials. ktu.edu Unlike TEM, which images the internal structure, SEM provides information about the surface features, texture, and morphology of a sample.

In the context of this compound, SEM is a crucial tool for characterizing the morphology of materials where it is a key component. For instance, this compound can be used as a large molecule solvent or a plasticizer in polymer systems. One study demonstrated that isotactic polystyrene crystallized from an this compound solution resulted in a material with high crystallinity, and SEM would be the appropriate technique to visualize the resulting surface morphology, such as the formation of spherulites or other crystalline features. acs.org In composite materials or coatings, SEM can reveal how well this compound is dispersed and integrated within the matrix, and can identify surface defects like cavities or cracks. researchgate.net The technique is essential for understanding the relationship between the material's composition, its processing, and its final surface properties.

Table 3: Mentioned Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 82737
Stearyl alcohol 8224
Benzoic acid 243
Isotactic polystyrene 6325
Ethyl benzoate 9244

Thermal Analysis (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis) for Phase Behavior of this compound Systems

Thermal analysis techniques are crucial for understanding the phase behavior and thermal stability of this compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable data on melting, crystallization, and decomposition processes.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is instrumental in determining the temperatures and enthalpies of phase transitions. For long-chain esters like this compound, DSC can reveal complex polymorphic behavior, where the material can exist in multiple crystalline forms with distinct melting points and thermal properties.

While specific DSC thermograms for pure this compound are not extensively available in public literature, studies on closely related long-chain molecules, such as p-n-octadecyloxybenzoic acid, demonstrate the type of complex thermal behavior that can be expected. Research on p-n-octadecyloxybenzoic acid has shown the existence of multiple crystalline forms (polymorphs), including a stable form and several metastable forms, each with unique phase transition temperatures and enthalpies as detected by DSC. tandfonline.com For example, a recrystallized sample of p-n-octadecyloxybenzoic acid shows two endothermic transitions upon heating: a crystal-to-smectic phase transition and a smectic-to-isotropic liquid transition. tandfonline.com The presence of the long octadecyl chain can lead to the formation of different ordered structures, which is a key area of investigation for understanding the material's properties.

In formulations, the presence of this compound can influence the thermal properties of the entire system. For instance, in polymer blends, it can act as a plasticizer or solvent, altering the melting and glass transition temperatures of the polymer.

A hypothetical DSC thermogram for this compound would be expected to show a sharp endothermic peak corresponding to its melting point. The area under this peak would represent the enthalpy of fusion, providing insight into the energy required to transition from a solid to a liquid state. The presence of multiple peaks could indicate polymorphism or the presence of impurities.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis is vital for determining the thermal stability and decomposition profile of this compound. A TGA curve provides information about the temperatures at which the material begins to degrade and the kinetics of its decomposition.

Specific TGA data for pure this compound is not readily found in scientific literature. However, TGA is a standard method for assessing the thermal stability of esters and other organic compounds. uni-mainz.delibretexts.org For a compound like this compound, a TGA curve would typically show a stable baseline at lower temperatures, indicating no mass loss. As the temperature increases, a significant drop in mass would be observed, corresponding to the decomposition of the molecule. The onset temperature of this mass loss is a critical indicator of its thermal stability. Studies on other organic esters and long-chain alkyl compounds show that decomposition temperatures are influenced by factors such as chain length and functional groups. acs.org

For example, the TGA of a related compound, desvenlafaxine (B1082) benzoate, shows a weight loss of 0.546% when heated from 20 to 250°C, indicating its relative thermal stability within that temperature range. google.com In polymer systems, the addition of long-chain alkyl esters can sometimes enhance thermal stability. smolecule.com

The following table summarizes the expected findings from a thermal analysis of an this compound system.

Analytical TechniqueParameter MeasuredExpected Findings for this compoundSignificance
Differential Scanning Calorimetry (DSC) Heat flow vs. TemperatureEndothermic peak at the melting point; potential for multiple peaks indicating polymorphism.Determines melting point, enthalpy of fusion, and identifies different crystalline forms.
Thermogravimetric Analysis (TGA) Mass vs. TemperatureOnset temperature of decomposition; mass loss profile.Assesses thermal stability and decomposition kinetics.

X-ray Diffraction (XRD) for Crystalline Structures of this compound and Its Formulations

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. By bombarding a sample with X-rays and measuring the diffraction pattern, one can determine the arrangement of atoms within a crystal lattice, identify the crystalline phases present, and obtain information about crystallite size and strain.

For this compound, which is a crystalline solid at room temperature, powder XRD would be the most common technique used for characterization. The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a unique fingerprint for its crystalline form(s).

While a specific, indexed powder diffraction pattern for this compound is not widely published, the principles of XRD analysis of organic crystals are well-established. The diffraction pattern would consist of a series of peaks at specific 2θ angles, with the position and intensity of these peaks being directly related to the crystal lattice parameters (the dimensions of the unit cell) and the arrangement of atoms within it.

Studies on other benzoate derivatives provide insight into the type of data obtained. For instance, a crystalline form of desvenlafaxine benzoate is characterized by a powder X-ray diffraction pattern with distinct peaks at specific 2θ angles, such as 5.4, 8.3, 9.5, and 10.7 degrees. google.com Similarly, different polymorphic forms of a substance will exhibit different XRD patterns, allowing for their unambiguous identification. rsc.org

In formulations containing this compound, XRD can be used to:

Identify the crystalline form of this compound present.

Detect any changes in the crystalline structure of other components in the formulation due to interactions with this compound.

The long octadecyl chain in this compound is expected to play a significant role in its crystal packing, likely leading to a layered structure where the long alkyl chains align with each other. This type of packing is common in long-chain fatty acids and their derivatives.

The following table presents a hypothetical representation of characteristic XRD peaks that could be observed for a crystalline form of this compound, based on patterns of similar long-chain esters and benzoate derivatives.

Characteristic Peak2θ Angle (degrees)d-spacing (Å)Relative Intensity
1Low angle (e.g., < 5°)High (e.g., > 17 Å)Strong
2Mid-angle regionMediumMedium
3Mid-angle regionMediumMedium
4High-angle regionLowWeak

Note: The d-spacing represents the distance between planes of atoms in the crystal lattice and is inversely related to the 2θ angle.

The presence of a strong peak at a low 2θ angle would be indicative of a large repeating distance in the crystal lattice, which is characteristic of the ordered packing of long alkyl chains.

Structure Property Relationships and Applications in Advanced Materials Science

Rheological Properties and Viscoelastic Behavior of Octadecyl Benzoate (B1203000) Systems

The rheology of a material—how it deforms and flows in response to applied stress—is a critical factor in its processing and performance. The incorporation of octadecyl benzoate and its analogues can significantly modify the rheological properties of various systems, from crude oil to polymeric solutions.

Influence of this compound on Fluid Viscosity and Flowability (e.g., in Waxy Crude Oil)

Waxy crude oils present a significant challenge in the petroleum industry due to the precipitation of paraffin (B1166041) wax at low temperatures, which increases the oil's viscosity and can lead to pipeline blockage. researchgate.net this compound-based compounds have been investigated as flow improvers and pour point depressants to mitigate these issues. researchgate.netekb.eg

The effectiveness of these additives is closely linked to their molecular structure. For instance, copolymers containing this compound have demonstrated the ability to reduce the viscosity of waxy crude oil. ekb.egwho.int The long aliphatic chain of the octadecyl group can interact with the paraffin wax crystals, modifying their size and shape. This co-crystallization process disrupts the formation of a large, interlocking wax crystal network, thereby improving the flowability of the crude oil at lower temperatures. researchgate.net

Research has shown that the efficiency of these additives often increases with concentration. For example, studies on related polymeric systems, such as poly (4-Octadecyloxy allyl benzoate co-Dioctadecyl maleate), have shown that increasing the additive concentration from 1000 to 5000 ppm leads to a greater reduction in both yield value and apparent viscosity of waxy crude oil. tandfonline.comresearchgate.net This suggests that a higher concentration of the additive provides more sites for interaction with the wax crystals, leading to a more significant disruption of the wax network.

Furthermore, the presence of aromatic units, like the benzoate group, in conjunction with the long aliphatic chain in the polymer's structure, has been found to be particularly effective in reducing viscosity. who.int This dual nature allows for favorable interactions with both the paraffinic and asphaltenic components of crude oil, leading to improved performance as a flow improver.

Viscoelasticity in this compound-Containing Micellar and Polymeric Solutions

Viscoelastic materials exhibit both viscous and elastic characteristics when undergoing deformation. This behavior is common in solutions containing polymers or micelles. tainstruments.com The addition of this compound and its derivatives can influence the viscoelastic properties of these systems.

In polymeric solutions, the interaction between the polymer chains and the this compound molecules can lead to changes in the solution's viscoelasticity. These interactions can create a transient network, increasing the elastic modulus (G') and viscous modulus (G'') of the solution. tainstruments.com The extent of this effect depends on factors such as the concentration of both the polymer and the this compound derivative, as well as the specific molecular structures involved. nih.gov

In micellar solutions, surfactants self-assemble into structures like spherical or wormlike micelles. nist.gov Wormlike micelles, in particular, can entangle to form a network that imparts significant viscoelasticity to the solution. researchgate.netumd.edu The incorporation of benzoate counterions, for instance, can promote the growth of wormlike micelles in cationic surfactant solutions, leading to a dramatic increase in viscosity. umd.edu While direct studies on this compound's role in inducing viscoelasticity in its own micellar systems are not extensively detailed in the provided context, the behavior of similar systems with benzoate derivatives suggests a potential for such properties. The interplay between the hydrophobic octadecyl tail and the benzoate headgroup could lead to the formation of elongated, viscoelastic micelles under specific conditions.

The rheological behavior of such systems can often be described by the Maxwell model, which characterizes the material's response with a single relaxation time. nih.gov The elastic (or storage) modulus, G', and the viscous (or loss) modulus, G'', are key parameters in understanding the viscoelastic response. google.com For a viscoelastic solution, a crossover frequency where G' = G'' can often be identified, which is a characteristic of the system's relaxation dynamics. google.com

Impact of this compound Molecular Architecture on Rheological Profiles

The molecular architecture of this compound and its analogues is a primary determinant of their rheological impact. uc.edu The key structural features include the long octadecyl chain and the benzoate group.

The length of the alkyl chain plays a crucial role. In studies of related polymer systems used as flow improvers, it has been observed that increasing the alkyl chain length leads to a more significant reduction in the viscosity and yield value of waxy crude oil. tandfonline.comresearchgate.net This is attributed to the enhanced co-crystallization and interaction with the long-chain paraffins in the crude oil. researchgate.net The strong intermolecular forces, such as London dispersion forces, between longer alkyl chains contribute to this effect. tutorchase.com

The presence and position of other functional groups on the benzoate ring can also modify the rheological properties. For example, the introduction of a hydroxyl group can alter the intermolecular interactions, potentially leading to different self-assembly behaviors and, consequently, different viscoelastic properties. researchgate.net

Copolymerization of this compound derivatives with other monomers is another strategy to tailor the rheological profile. For instance, copolymerizing an octadecyl-containing monomer with dioctadecyl maleate (B1232345) or vinyl acetate (B1210297) has been shown to enhance the performance of the resulting polymer as a flow improver for waxy crude oil. tandfonline.comresearchgate.net The composition and ratio of the comonomers can be adjusted to optimize the balance between the paraffin-interacting alkyl chains and the asphaltene-dispersing polar groups, leading to a more effective rheological modifier. who.int

Surface and Interfacial Chemistry of this compound and Its Analogues

The amphiphilic nature of this compound, arising from its hydrophobic tail and more polar headgroup, gives rise to interesting surface and interfacial phenomena.

Surfactant Activity and Critical Micelle Concentration (CMC) of this compound Derivatives

Surfactants are compounds that lower the surface tension between two liquids, or between a liquid and a solid. This compound derivatives can exhibit surfactant activity due to their molecular structure. The long, nonpolar octadecyl chain is hydrophobic, while the benzoate ester group is more polar, although not as strongly as an ionic headgroup.

The critical micelle concentration (CMC) is a key characteristic of a surfactant. It is the concentration above which surfactant molecules begin to aggregate to form micelles. wikipedia.org Below the CMC, surfactants primarily adsorb at interfaces, leading to a decrease in surface tension. wikipedia.org Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles. wikipedia.org

The CMC is influenced by the structure of the surfactant. Generally, for a homologous series of surfactants, the CMC decreases as the length of the hydrophobic alkyl chain increases. mdpi.com Therefore, octadecyl-containing surfactants are expected to have a low CMC. The nature of the headgroup also plays a significant role.

The determination of CMC can be done through various methods, including measuring surface tension, conductivity, or using spectroscopic techniques. slideshare.net

Micellization and Self-Assembly Processes of this compound in Aqueous and Non-Aqueous Media

The self-assembly of surfactants into micelles is a spontaneous process driven by the desire to minimize the unfavorable interactions between the hydrophobic tails and the solvent. arxiv.org

In aqueous media , which consists mainly of water, surfactant molecules aggregate to form micelles where the hydrophobic tails are sequestered in the core, away from the water, and the hydrophilic headgroups form the outer shell, in contact with the water. quora.comacs.org For this compound, the long octadecyl chain would form the hydrophobic core of the micelle. The shape and size of the micelles (e.g., spherical, cylindrical, or vesicular) depend on factors such as the surfactant concentration, temperature, and the presence of electrolytes. acs.org

In non-aqueous media , particularly in nonpolar solvents, the self-assembly process is reversed. arxiv.orgquora.com In this case, the polar headgroups of the surfactant molecules aggregate to form the core of a "reverse micelle," while the hydrophobic tails extend into the nonpolar solvent. arxiv.org this compound, with its polar ester group, could potentially form reverse micelles in nonpolar organic solvents. These reverse micelles can be utilized to solubilize small amounts of water or other polar substances within the nonpolar medium. arxiv.org The formation of such aggregates can lead to an increase in the viscosity of the nonpolar solvent. arxiv.org

The self-assembly can be influenced by the addition of other substances. For instance, the presence of salts can affect the size and shape of micelles in aqueous solutions. acs.org In the context of this compound derivatives, the interaction with other molecules, such as polymers, can lead to the formation of more complex self-assembled structures.

Interfacial Tension Reduction Mechanisms by this compound Surfactants

This compound, by its molecular structure, possesses the classic amphiphilic characteristics of a surfactant. The molecule consists of a long, hydrophobic octadecyl (C18) alkyl chain and a polar benzoate head group. This dual nature drives its behavior at the interface between two immiscible liquids, such as oil and water. The reduction of interfacial tension is a key factor in the formation and stabilization of emulsions. mdpi.com

The mechanism of interfacial tension reduction by surfactant molecules like this compound involves their spontaneous migration and orientation at the oil-water interface. The hydrophobic octadecyl "tail" has a low affinity for the aqueous phase and preferentially dissolves in the oil phase. Conversely, the polar benzoate "head" is hydrophilic and orients itself towards the water phase. This arrangement disrupts the cohesive energy at the interface.

In the absence of a surfactant, the strong cohesive forces between water molecules and between oil molecules are much greater than the adhesive forces between them, leading to a high interfacial tension. When this compound is introduced, the molecules position themselves at the interface, effectively creating a new surface. This molecular layer reduces the unfavorable contact between oil and water molecules, thereby lowering the energy of the interface and reducing the interfacial tension. mdpi.comnih.gov The presence of the benzoate group, in particular, can increase the solubility of the surfactant, contributing to a decrease in the Krafft temperature and a reduction in interfacial tension. researchgate.net By lowering this energy barrier, this compound facilitates the dispersion of one liquid phase into the other as fine droplets, a fundamental process in emulsification. researchgate.net

Nano-Emulsification Efficiency and Stability of this compound Formulations

Nano-emulsions are dispersions of oil and water with droplet sizes typically in the range of 20-200 nm. ijpsjournal.com Due to their small droplet size, they are often transparent or translucent and exhibit high kinetic stability against creaming and sedimentation. ijprajournal.comajast.net The formation and stability of a nano-emulsion are critically dependent on the presence of surfactants that can efficiently reduce interfacial tension and form a stable protective film around the dispersed droplets. ijpsjournal.compensoft.net

This compound, with its surfactant-like structure, is a candidate for use in nano-emulsion formulations. Its efficiency in nano-emulsification would be determined by its ability to rapidly adsorb to the newly created oil-water interface during the high-energy emulsification process (e.g., high-pressure homogenization or ultrasonication) and lower the interfacial tension to a very low value. ijpsjournal.com The long octadecyl chain provides strong anchoring in the oil phase, while the benzoate head group interacts with the aqueous phase.

This compound in Polymer Chemistry and Macromolecular Systems

The unique structure of this compound, combining a rigid aromatic group with a long, flexible aliphatic chain, makes it a valuable moiety in polymer science. Its incorporation into macromolecular systems can impart a range of desirable properties, influencing everything from solution behavior to the thermal and mechanical characteristics of the final material.

Synthesis and Characterization of this compound-Based Copolymers and Terpolymers

Copolymers and terpolymers incorporating this compound or its derivatives have been synthesized to create materials with tailored properties. A common approach is the free-radical polymerization of a vinyl-functionalized benzoate monomer with other comonomers. ekb.eg

For instance, a copolymer of 7-methacryloyloxy-4-methylcoumarin (B13985224) and octadecyl 4-(methacryloyloxy)benzoate has been synthesized. ekb.egwho.int The synthesis was achieved through free-radical polymerization using benzoyl peroxide as an initiator in a toluene (B28343) solvent at elevated temperatures (70±2°C). ekb.egwho.int Similarly, copolymers of allyl 4-(octadecyloxy)benzoate and dioctadecyl maleate have been prepared using azobisisobutyronitrile (AIBN) as an initiator. researchgate.net

The characterization of these polymers is crucial to confirm their structure and determine their molecular properties. Standard techniques employed include:

Fourier-Transform Infrared (FT-IR) Spectroscopy : Used to identify the characteristic functional groups in the polymer, such as the C=O of the ester groups, the C-O-C ether linkages, and the aromatic ring vibrations, confirming the incorporation of the benzoate monomer. ekb.egekb.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR provide detailed information about the chemical structure, confirming the covalent linkage of the different monomer units and allowing for the determination of the copolymer composition. ekb.egwho.int

Gel Permeation Chromatography (GPC) : This technique is used to determine the average molecular weight and the molecular weight distribution (polydispersity index) of the synthesized copolymers. researchgate.net

A study involving the copolymerization of glycidyl (B131873) methacrylate (B99206) (GMA) and the structurally similar octadecyl acrylate (B77674) (ODA) demonstrated that the resulting copolymer composition could be determined using 1H NMR spectroscopy, and the monomer reactivity ratios were calculated to understand the polymerization kinetics. researchgate.net

Properties of Crosslinked Polymeric Materials Incorporating this compound Moieties

Crosslinking transforms polymers into three-dimensional networks, which enhances their mechanical strength, thermal stability, and solvent resistance. nih.govscienomics.com Incorporating this compound moieties into these networks can introduce specific properties due to the long alkyl chain.

While direct studies on crosslinked polymers of this compound are limited, research on analogous systems provides significant insight. For example, crosslinked copolymers of octadecyl acrylate (ODA) and acrylic acid (AA) have been synthesized using divinyl benzene (B151609) (DVB) as a crosslinking agent. unt.edu The properties of these materials were found to be highly dependent on the composition and crosslinker concentration.

Morphology : Scanning Electron Microscopy (SEM) of the crosslinked ODA/AA copolymers revealed that the pore structure could be controlled by the monomer feed ratio. At high acrylic acid content, the polymer morphology consisted of disjointed cellular structures, while increasing the ODA content and crosslinker concentration led to smoother, more homogeneous surfaces or channel-like pores. unt.edu

Mechanical and Swelling Properties : The incorporation of long octadecyl chains is expected to increase the hydrophobicity and affinity for nonpolar solvents. In the ODA/AA system, swelling tests in toluene and crude petroleum showed that the materials were effective sorbents for nonpolar liquids. unt.edu The degree of crosslinking was a critical factor, with higher crosslinker concentrations generally leading to a more robust network. unt.edu Introducing this compound moieties into a crosslinked polymer network would likely enhance its affinity for organic media while potentially adding rigidity from the benzoate group.

Role of this compound as Polymeric Additives (e.g., Pour-Point Depressants)

One of the most significant applications of polymers containing this compound moieties is as pour-point depressants (PPDs) for waxy crude oils. ekb.egekb.eg The accumulation and crystallization of paraffin wax at low temperatures can increase the viscosity of crude oil and cause pipeline blockage, a major challenge in the petroleum industry. semanticscholar.org

Polymers containing long alkyl chains, such as those derived from this compound, are effective PPDs. The proposed mechanism involves co-crystallization. ekb.eg The long octadecyl chains of the polymer additive are structurally similar to the paraffin molecules in the crude oil. This allows them to integrate into the growing wax crystal lattice. The bulky, non-paraffinic part of the polymer (e.g., the polymer backbone and benzoate groups) then disrupts the regular, extensive network formation of the wax crystals. researchgate.netekb.eg This modification of the crystal habit prevents the formation of a rigid, interlocking structure, thereby lowering the temperature at which the oil ceases to flow (the pour point). semanticscholar.org

Several studies have demonstrated the effectiveness of such polymers:

Copolymers of allyl 4-(octadecyloxy)benzoate and dioctadecyl maleate were shown to be effective flow improvers for Qarun crude oil. researchgate.net

A copolymer containing octadecyl 4-(methacryloyloxy)benzoate was found to have the highest performance in reducing the pour point of a tested crude oil compared to other synthesized polymers, an effect attributed to the presence of two aromatic units and the long aliphatic chain. ekb.egekb.eg

The efficiency of these additives generally increases with their concentration in the crude oil. researchgate.netsemanticscholar.org

The data below summarizes the effect of an allyl 4-(octadecyloxy)benzoate copolymer on the pour point of Qarun crude oil.

Additive Concentration (ppm)Pour Point (°C)Pour Point Depression (ΔP °C)
0 (Blank)240
1000159
20001212
30001212
5000915

Data sourced from research on copolymers of para-alkoxy allyl benzoate with dioctadecyl maleate. researchgate.netsemanticscholar.org

Evaluation of this compound as Polymeric Stabilizers and Antioxidants

Polymer degradation due to thermo-oxidative processes is a significant issue that can be mitigated by the use of additives like stabilizers and antioxidants. nih.gov These molecules work by interrupting the degradation cycle, often by scavenging free radicals. nih.gov

While this compound itself is not a classical antioxidant, its derivatives and structurally similar compounds are widely used as stabilizers. The long octadecyl chain serves as an effective anchor within the polymer matrix, reducing the likelihood of the additive leaching out over time.

Hindered Phenolic Antioxidants : A prominent example is Irganox 1076, which is octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate. nih.govdiva-portal.org This molecule combines the long octadecyl chain for polymer compatibility with a sterically hindered phenol (B47542) group. The phenolic group acts as a radical scavenger by donating its labile hydrogen atom to interrupt the oxidation cascade. nih.gov

Other Derivatives : Octadecyl 3,4,5-tris(acetyloxy)benzoate has been noted for its potential application as a polymer additive to improve thermal and UV stability. smolecule.com The benzoate moiety itself can contribute to stabilization.

Synergistic Effects : this compound could potentially be used as part of a stabilizer package. Often, a combination of different types of stabilizers is used to achieve optimal protection. For example, primary antioxidants (radical scavengers) are frequently used with secondary antioxidants (hydroperoxide decomposers) for a synergistic effect. d-nb.infoiea-shc.org The compatibility provided by the octadecyl group in this compound could make it a useful component in such blends, even if it does not possess strong primary antioxidant activity itself. The oxidation of phenolic antioxidants can sometimes lead to the formation of colored products, causing discoloration in the polymer. researchgate.net The specific structure of the stabilizer plays a key role in the long-term color stability of the plastic.

This compound in Functional Materials Development

This compound, the ester of octadecanol and benzoic acid, is a chemical compound with properties that make it a valuable component in the development of various functional materials. Its long alkyl chain imparts hydrophobicity and flexibility, while the benzoate group contributes to its thermal stability and compatibility with a range of polymers. These characteristics have led to its exploration in coatings, adhesives, and advanced electronic and optical systems.

Research on this compound in Coatings and Adhesives Formulations

In the realm of coatings and adhesives, this compound is primarily utilized as a plasticizer and a performance-enhancing additive. Its incorporation into formulations can significantly influence the final properties of the material.

As a plasticizer, this compound can be added to polymer matrices to increase their flexibility and durability. Benzoate-based plasticizers are known for their high solvating power and ability to be rapidly incorporated into polymer matrices. uni.lutandfonline.com This is particularly beneficial in applications requiring the material to withstand mechanical stress without cracking or failing. In coatings, this added flexibility can lead to improved chip resistance and longevity. For adhesives, it can enhance peel strength and impact resistance. specialchem.com

Research has also explored the role of this compound and related compounds as antioxidants in adhesive formulations. google.com Antioxidants are crucial for protecting adhesives from degradation due to exposure to oxygen, heat, and light, which can cause undesirable changes in viscosity, color, and bonding properties. specialchem.com The inclusion of hindered phenol derivatives containing long alkyl chains, such as n-octadecyl-3,5-di-tert-butyl-4-hydroxybenzoate, has been noted in hot melt adhesive compositions. google.com

The use of benzoate esters in waterborne adhesives is particularly noteworthy. tandfonline.comspecialchem.com They can improve the stability and texture of these formulations. atamanchemicals.com In hot melt adhesives, which are solid at room temperature and applied in a molten state, this compound can act as a flow modifier and a diluent, helping to achieve the desired application viscosity at lower temperatures. google.com

Table 1: Investigated Properties of this compound in Coatings and Adhesives

Property Investigated Application Area Observed Effect Citation
Plasticization Coatings, Adhesives Increased flexibility and durability. uni.lutandfonline.com
Antioxidant Adhesives Protection against oxidative degradation. google.com
Flow Modification Hot Melt Adhesives Aids in achieving desired application viscosity. google.com
Stability and Texture Waterborne Adhesives Improvement of formulation stability and feel. atamanchemicals.com

Exploration of this compound in Electronic and Optical Materials Applications

The unique molecular structure of this compound lends itself to applications in electronic and optical materials, most notably in the field of liquid crystal displays (LCDs). The long octadecyl tail can influence the alignment of liquid crystal molecules, a critical factor in the performance of LCDs. tandfonline.commdpi.com

Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. tandfonline.com In LCDs, the ability to control the orientation of these crystals with an electric field allows for the modulation of light, which is the basis of image formation. mdpi.com Compounds with long alkyl chains, like the octadecyl group in this compound, can be used in alignment layers to induce a specific orientation of the liquid crystals. mdpi.com For instance, polyimides with n-octadecyl side groups have been shown to promote vertical alignment of liquid crystals. mdpi.com Benzoate derivatives are also mentioned as potential components in liquid crystal compositions, where they can contribute to achieving a desirable balance of properties such as a wide operating temperature range, low viscosity, and high stability. google.com

Furthermore, this compound and similar compounds have been explored for their use in optical films. google.com These films are essential components in a variety of display technologies, serving as anti-reflection layers, brightness enhancement films, and retardation films. google.com The incorporation of benzoate derivatives can influence the optical properties of these films. google.com

Table 2: Research Findings on this compound in Electronic and Optical Materials

Research Area Specific Application Finding Citation
Liquid Crystal Alignment Liquid Crystal Displays (LCDs) The long alkyl chain can influence the orientation of liquid crystal molecules. tandfonline.commdpi.com
Liquid Crystal Compositions Liquid Crystal Displays (LCDs) Benzoate derivatives can contribute to the overall performance of the liquid crystal mixture. google.com
Optical Films Display Technology Benzoate derivatives can be used to modify the optical properties of films. google.com

Potential Contributions of this compound to Smart Material Systems

Smart materials are designed to respond to external stimuli, such as changes in temperature, light, or electric field. ekb.eg One area where this compound shows potential is in the development of phase change materials (PCMs). textilefocus.comtextiletoday.com.bd

PCMs are substances that absorb or release a large amount of latent heat during a phase transition at a relatively constant temperature. smartexyarn.com This property makes them ideal for thermal energy storage and temperature regulation in a variety of applications, including smart textiles. ekb.egtextiletoday.com.bdresearchgate.net When incorporated into fabrics, PCMs can absorb excess body heat, storing it in their liquid phase, and then release it back as the body cools, helping to maintain a comfortable microclimate. smartexyarn.com

Organic PCMs, such as paraffin waxes and fatty acid esters, are often used in textile applications. textilefocus.com this compound, with its long hydrocarbon chain, shares structural similarities with these materials. The melting and freezing points of a PCM are critical for its application, and it is conceivable that by modifying the structure of this compound, its phase change properties could be tailored for specific uses in smart textiles. For example, n-octadecane is a commonly used PCM in textiles with a melting point of 28°C. textilefocus.com The incorporation of such materials can be achieved by microencapsulating the PCM and then coating it onto the fabric or embedding it within the fibers. textiletoday.com.bd This approach helps to contain the PCM during its liquid phase and ensures its durability. textiletoday.com.bd

While direct research on this compound as a primary PCM is not extensive, its chemical nature suggests it as a candidate for further investigation in the development of smart materials, particularly for thermal regulation.

Environmental Chemistry and Degradation Pathways of Octadecyl Benzoate

Biodegradation Mechanisms and Environmental Fate

Biodegradation is a primary mechanism for the environmental removal of organic compounds like octadecyl benzoate (B1203000). The process is driven by microorganisms that utilize the chemical as a source of carbon and energy. The structural features of octadecyl benzoate, specifically the ester linkage, suggest a probable pathway for its biological breakdown.

Ready biodegradability tests, such as those outlined in the OECD 301 guidelines, are stringent screening methods used to determine if a chemical has the potential for rapid and complete biodegradation in an aerobic environment. oecd.org For a substance to be classified as "readily biodegradable," it must achieve a certain percentage of degradation (e.g., 60% of its theoretical oxygen demand or carbon dioxide production) within a 10-day window during a 28-day test period. oecd.orgsofw.com

The primary challenge in testing poorly water-soluble substances like this compound is their limited bioavailability to microorganisms in aqueous test systems. nih.gov Methodologies to enhance bioavailability, such as adsorbing the test substance onto an inert support like silica (B1680970) gel or using an emulsifier, are often necessary to obtain reliable results for such compounds. nih.govnih.gov Given the known biodegradability of its hydrolysis products, it is anticipated that this compound would be readily biodegradable under conditions that facilitate its interaction with microorganisms.

Table 1: OECD 301 Ready Biodegradability Test Criteria

ParameterPass LevelTest Duration10-Day Window
CO2 Evolution≥ 60% of ThCO228 daysRequired
Oxygen Consumption≥ 60% of ThOD28 daysRequired
DOC Removal≥ 70%28 daysRequired

This table outlines the general pass criteria for ready biodegradability according to OECD 301 guidelines. oecd.org

Inherent biodegradability tests (e.g., OECD 302 series) are designed to assess whether a chemical has any potential for biodegradation. These tests employ conditions that are more favorable for degradation than those in ready biodegradability tests, such as a higher concentration of microorganisms and a longer exposure time. A positive result in an inherent biodegradability test suggests that the substance is not persistent, although the degradation in the environment may be slow.

Similar to ready biodegradability, specific inherent biodegradability test data for this compound are not widely published. However, based on its chemical structure, this compound is expected to be inherently biodegradable. The ester linkage is susceptible to enzymatic hydrolysis, which would break the molecule down into benzoic acid and stearyl alcohol, both of which are readily biodegradable. One study on the anaerobic biodegradability of various alkyl esters in marine sediment found that esters with a total carbon number between 12 and 18 showed good degradation, which supports the potential for biodegradation of this compound (total carbon number of 25). nih.gov

The microbial degradation of this compound is expected to be initiated by the enzymatic hydrolysis of the ester bond. This initial step, catalyzed by esterase or lipase (B570770) enzymes, would yield benzoic acid and octadecanol (stearyl alcohol). Both of these intermediates are then channeled into common metabolic pathways.

Aerobic Degradation:

Under aerobic conditions, the degradation of the two hydrolysis products proceeds as follows:

Octadecanol: Long-chain alcohols like octadecanol are typically oxidized by alcohol dehydrogenases and aldehyde dehydrogenases to the corresponding fatty acid, stearic acid. Stearic acid then enters the β-oxidation pathway, where it is sequentially broken down into acetyl-CoA units. These acetyl-CoA units can then enter the citric acid cycle for complete mineralization to carbon dioxide and water.

Benzoic Acid: The aerobic degradation of benzoic acid is well-characterized and can proceed through several pathways, most commonly involving the formation of catechol. Benzoate is first activated to benzoyl-CoA. Subsequently, the aromatic ring is hydroxylated by a dioxygenase to form a dihydrodiol, which is then rearomatized to catechol. The catechol ring is then cleaved by another dioxygenase (either ortho- or meta-cleavage) to form aliphatic products that can enter central metabolism. nih.gov

Anaerobic Degradation:

In the absence of oxygen, the degradation pathway for the hydrolysis products differs:

Octadecanol: The anaerobic degradation of long-chain fatty alcohols and acids is a slower process, often involving syntrophic cooperation between different microbial groups. The fatty acid is degraded via β-oxidation to acetyl-CoA, which is then either converted to acetate (B1210297) or further metabolized by sulfate-reducing bacteria, methanogens, or other anaerobic respirers.

Benzoic Acid: The anaerobic degradation of benzoate begins with its activation to benzoyl-CoA. nih.gov Unlike the aerobic pathway, the aromatic ring is not hydroxylated but is instead reduced by a series of enzymes, eventually leading to ring cleavage through a modified β-oxidation-like pathway. This process ultimately yields intermediates that can be funneled into central anaerobic metabolic pathways. nih.gov

The breakdown of this compound involves a sequence of enzymatic reactions. The key initial step is the hydrolysis of the ester bond, which is catalyzed by hydrolases.

Esterases and Lipases: The hydrolysis of the ester linkage in this compound is likely carried out by non-specific esterases or lipases, which are ubiquitous in microorganisms. Lipases, in particular, are known to act on water-insoluble esters. For instance, immobilized lipase B from Candida antarctica (Novozym 435) has been shown to be effective in catalyzing the transesterification of long-chain alkyl benzoates, demonstrating its activity on this class of compounds. nih.gov Studies have also identified versatile esterases from microbial consortia capable of hydrolyzing a broad range of esters, including those with aromatic groups. nih.gov

Following hydrolysis, the degradation of benzoic acid involves a specific set of enzymes:

Benzoate-CoA Ligase: This enzyme activates benzoic acid by ligating it to coenzyme A, forming benzoyl-CoA. This is a crucial step in both aerobic and anaerobic degradation pathways. nih.gov

Dioxygenases: In the aerobic pathway, benzoate dioxygenase and subsequent dihydrodiol dehydrogenase are responsible for the hydroxylation of the aromatic ring to form catechol. Catechol dioxygenases then cleave the aromatic ring. nih.gov

Reductases: In the anaerobic pathway, a set of reductases is responsible for destabilizing the aromatic ring of benzoyl-CoA prior to its cleavage.

Table 2: Key Enzymes in the Biodegradation of this compound

StepSubstrateEnzyme ClassKey Product(s)
Initial HydrolysisThis compoundEsterase / LipaseBenzoic acid, Octadecanol
Benzoate ActivationBenzoic acidBenzoate-CoA ligaseBenzoyl-CoA
Aerobic Ring ActivationBenzoyl-CoADioxygenaseCatechol
Anaerobic Ring ActivationBenzoyl-CoAReductaseReduced ring intermediates
Ring CleavageCatechol / Reduced intermediatesDioxygenase / HydrolaseAliphatic acids

This table summarizes the classes of enzymes involved in the key steps of this compound biodegradation.

Abiotic Degradation Processes of this compound

In addition to biodegradation, abiotic processes can contribute to the transformation of chemicals in the environment. For this compound, the most relevant abiotic degradation process is likely to be photodegradation.

Photodegradation involves the breakdown of a chemical by light. This can occur through direct photolysis, where the chemical itself absorbs light, or indirect photolysis, where other substances in the environment absorb light and produce reactive species (like hydroxyl radicals) that then react with the chemical.

The potential for direct photodegradation of this compound is expected to be low. The light-absorbing part of the molecule is the benzoate chromophore. Benzoic acid and simple alkyl benzoates exhibit a primary UV absorption band around 225-230 nm. rsc.orgresearchgate.net This wavelength is in the UV-C and UV-B region of the spectrum. Sunlight that reaches the Earth's surface is significantly attenuated below 290 nm. Therefore, there is minimal overlap between the absorption spectrum of the benzoate moiety and the solar spectrum at ground level, suggesting that direct photolysis will not be a significant degradation pathway.

Indirect photodegradation, through reaction with photochemically generated hydroxyl radicals in water and the atmosphere, is a more likely abiotic degradation route. However, specific kinetic data for the photodegradation of this compound under typical environmental conditions are not available. Studies on other benzoate esters, such as those used in sunscreens, have shown that photodegradation can occur, but the rates and pathways are highly dependent on the specific chemical structure and the environmental matrix. frontiersin.org Given its low water solubility, photodegradation in the water column may be limited, but it could be more relevant for this compound adsorbed to surfaces or present in surface slicks.

Hydrolytic Stability and Degradation Pathways of this compound

The primary abiotic degradation pathway for this compound in the environment is hydrolysis. This chemical process involves the cleavage of the ester bond, which is the characteristic linkage in this molecule. The reaction with water results in the formation of its two constituent components: benzoic acid and octadecanol (also known as stearyl alcohol).

The rate of this hydrolysis reaction is significantly influenced by the pH of the surrounding aqueous environment.

Neutral Conditions (pH ≈ 7): Under neutral pH, the hydrolysis of benzoate esters is generally a slow process.

Acidic Conditions (pH < 7): The reaction is subject to acid catalysis, where the presence of hydrogen ions accelerates the cleavage of the ester bond.

Alkaline Conditions (pH > 7): The reaction is subject to base catalysis (saponification), where hydroxide (B78521) ions act as a nucleophile, leading to a significantly faster rate of degradation compared to neutral conditions.

Due to its long octadecyl (C18) alkyl chain, the steric hindrance might slightly influence the reaction kinetics when compared to smaller alkyl benzoates, but the fundamental pathway remains the same. The ultimate products of this abiotic degradation are consistent across pH conditions.

Table 1: Primary Hydrolytic Degradation Products of this compound
Initial CompoundDegradation ProcessPrimary Degradation Product 1Primary Degradation Product 2
This compoundHydrolysisBenzoic acidOctadecanol

Environmental Partitioning and Mobility Studies

The environmental partitioning of a chemical describes its distribution among various environmental compartments such as water, soil, sediment, air, and biota. This behavior is governed by the substance's physicochemical properties. For this compound, its large molecular size and chemical structure result in very low water solubility and high lipophilicity (an affinity for fatty or nonpolar environments).

The key indicator for this behavior is the octanol-water partition coefficient (Kow), typically expressed as its logarithm (log Kow or log P). A high log P value indicates a strong tendency for the substance to move from the aqueous phase into organic phases. This compound has a very high calculated XLogP3 value of 11.1, signifying extreme hydrophobicity. nih.govnih.gov This property is the primary driver of its environmental distribution. Consequently, if released into an aquatic environment, this compound is not expected to remain dissolved in the water column but will rapidly partition to organic matter present in soil and sediment. epa.gov

Table 2: Key Physicochemical Properties of this compound Influencing Environmental Partitioning
PropertyValueReferenceImplication for Environmental Partitioning
Molecular FormulaC25H42O2 nist.govLarge, nonpolar structure contributes to low water solubility.
Molecular Weight374.6 g/mol nih.govContributes to low volatility.
XLogP3 (log Kow)11.1 nih.govuni.luExtremely hydrophobic; strong tendency to adsorb to organic matter.
Water Solubility (estimated)8.94 x 10⁻⁶ mg/L @ 25 °C Virtually insoluble in water, driving it to partition into other phases.

Adsorption and Desorption Characteristics of this compound in Various Environmental Matrices

Adsorption is the process by which a chemical binds to the surface of particles, while desorption is the reverse process of release. For this compound, its environmental mobility is overwhelmingly controlled by its adsorption to organic matter in soil and sediments. nih.gov

Due to its extremely high hydrophobicity (log P = 11.1), this compound exhibits a very strong affinity for the organic carbon fraction of soil and sediment particles. This results in a very high soil organic carbon-water (B12546825) partitioning coefficient (Koc), a parameter that quantifies the tendency of a chemical to be adsorbed by soil or sediment. Chemicals with high Koc values are tightly bound to soil particles. mtu.edu

Adsorption: When introduced to soil or aquatic systems, this compound will rapidly and strongly adsorb to soil organic matter, activated sludge in wastewater treatment plants, and bed sediments in rivers and lakes. This process effectively removes the compound from the water phase.

Desorption: The release of this compound from these matrices back into the water is expected to be an extremely slow and negligible process. The strong hydrophobic interactions make the binding nearly irreversible under typical environmental conditions.

This strong adsorption and weak desorption mean that this compound has very low mobility. nih.gov It is not expected to leach through the soil profile and contaminate groundwater. Instead, it will remain immobilized in the upper layers of soil or in the sediment of water bodies. researchgate.net

Modeling Environmental Transport and Fate of this compound

Environmental fate models, such as multimedia fugacity models (e.g., Mackay-type models) and software suites like the U.S. Environmental Protection Agency's EPI Suite™, are computational tools used to predict the environmental distribution of a chemical. researchgate.netmorressier.com These models use a substance's physicochemical properties to estimate its partitioning and persistence in a standardized model environment.

Inputting the properties of this compound (very high log P, very low water solubility, and low vapor pressure inferred from its high molecular weight) into a standard fate model would yield a clear prediction of its environmental distribution.

The model would predict that, regardless of the compartment of release (air, water, or soil), the vast majority of this compound's mass will ultimately reside in soil and sediment.

Release to Water: The model would show rapid partitioning from the water column to the sediment compartment.

Release to Soil: The compound would remain in the soil compartment with minimal leaching to groundwater or volatilization to air.

Release to Air: While unlikely due to its low volatility, any airborne amount would be expected to deposit onto soil and water surfaces and subsequently partition to soil and sediment.

Theoretical and Computational Chemistry Studies of Octadecyl Benzoate

Molecular Dynamics Simulations of Octadecyl Benzoate (B1203000) Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, such as self-assembly and interactions at interfaces.

Octadecyl benzoate is an amphiphilic molecule, possessing a polar benzoate head group and a long, nonpolar octadecyl tail. This dual nature drives its self-assembly in various solvents. In aqueous environments, the hydrophobic tails avoid contact with water, leading to the formation of aggregates like micelles or bilayers. In nonpolar organic solvents, a reversed micellar structure might be expected.

MD simulations can model this process by placing numerous this compound molecules in a simulation box with a solvent and observing their spontaneous aggregation. Key parameters that can be analyzed from these simulations include:

Aggregation Kinetics: Tracking the formation of clusters over time to understand the speed and pathway of self-assembly.

Internal Structure: Analyzing the orientation and conformation of the octadecyl chains within the micellar core and the hydration of the benzoate head groups at the micelle-solvent interface. For long-chain surfactants, the hydrophobic tails tend to collapse inside the micelle to minimize exposure to water. researchgate.net

Simulations of ester-functionalized ionic liquids have demonstrated that the incorporation of an ester group can lead to stronger segregation between charged and uncharged networks, enhancing the likelihood of self-assembly and micelle formation. nih.gov A similar effect would be anticipated for this compound, where the ester linkage contributes to the distinct separation of the polar head and nonpolar tail domains.

Table 1: Illustrative Data from a Hypothetical MD Simulation of this compound Self-Assembly in Water (Note: This table presents expected values for illustrative purposes, as direct simulation data for this compound is not available in the reviewed literature.)

Simulation Parameter Value Description
Aggregation Number ~50-100 The average number of this compound molecules per micelle.
Micelle Radius ~2 - 3 nm The radius of the self-assembled micellar structure.
Shape Spherical to Ellipsoidal The likely geometry of the micelles in aqueous solution.
Solvent Accessible Surface Area (SASA) of Tails Low Indicates the hydrophobic tails are effectively shielded from water within the micelle core.

This compound is expected to be surface-active, migrating to interfaces between immiscible phases, such as oil and water, to reduce interfacial tension. MD simulations are well-suited to study these interfacial phenomena. A typical simulation setup involves creating a two-phase system (e.g., a layer of oil and a layer of water) and introducing this compound molecules. The simulation then reveals how they orient themselves at the interface and the resulting change in interfacial properties.

Key insights from such simulations include:

Interfacial Tension: This can be calculated from the components of the pressure tensor during the simulation. The presence of surfactants like this compound at the oil-water interface is expected to significantly lower the interfacial tension. acs.org

Molecular Orientation: The simulations would show the benzoate head group preferentially interacting with the aqueous phase, while the octadecyl tail extends into the oil phase.

Interfacial Thickness: The width of the transition zone between the two bulk phases can be determined by analyzing the density profiles of the components. Surfactants typically increase the thickness of this interfacial layer. acs.org

Packing Density: The area per molecule at the interface can be calculated, providing information on how tightly the surfactant molecules are packed.

Studies on methyl esters at water-alkane interfaces have successfully used MD simulations to predict phase equilibria and interfacial properties, providing a strong basis for similar investigations into this compound. rsc.org

Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure, geometry, and reactivity of molecules. Methods like Density Functional Theory (DFT) can provide detailed information about this compound.

The electronic properties of this compound are largely determined by the benzoate group, with the long alkyl chain primarily influencing its physical properties and steric profile. DFT calculations can be used to determine:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms.

Charge Distribution: Calculating the partial atomic charges (e.g., using Mulliken population analysis) reveals the polarity of the molecule. The ester group's oxygen atoms will be regions of negative charge, while the carbonyl carbon and the aromatic ring will have more complex charge distributions.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy gap between the HOMO and LUMO indicates the chemical stability of the molecule. A smaller gap suggests higher reactivity. For benzoate esters, the HOMO is typically located on the benzene (B151609) ring, while the LUMO is centered on the carbonyl group.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electron density, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are potential sites for reaction.

Studies on nitroalkyl benzoates have used DFT to investigate reaction mechanisms, showing that decomposition proceeds through a polar, one-step mechanism. nih.gov Similarly, the reactivity of other benzoic acid derivatives has been successfully modeled, showing that the electron-donating or -withdrawing nature of substituents strongly influences reaction rates. nih.gov The octadecyl group, being a weak electron-donating group, would be expected to have a modest effect on the electronic properties of the benzoate moiety compared to more strongly activating or deactivating groups.

Table 2: Hypothetical Quantum Chemical Properties of this compound (Note: These values are illustrative and based on typical results for similar molecules like other alkyl benzoates.)

Property Predicted Value Significance
HOMO-LUMO Energy Gap ~5 - 6 eV Indicates relatively high kinetic stability.
Dipole Moment ~1.8 - 2.2 D Confirms the polar nature of the molecule, arising primarily from the ester group.
Partial Charge on Carbonyl Carbon Positive Indicates an electrophilic site, susceptible to nucleophilic attack.
Partial Charge on Carbonyl Oxygen Negative Indicates a nucleophilic site.

Quantitative Structure-Property Relationship (QSPR) Modeling of this compound

QSPR is a computational technique that aims to build mathematical models correlating the chemical structure of a compound with its macroscopic properties. These models, once validated, can be used to predict the properties of new or untested compounds.

This compound is used in some formulations as a rheology modifier. A QSPR model could be developed to predict properties like viscosity based on its molecular structure. The process involves:

Data Collection: Gathering experimental data on the rheological properties of a set of structurally diverse compounds, including esters and other molecules with long alkyl chains.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated from its 2D or 3D structure. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum chemical descriptors (e.g., dipole moment).

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Artificial Neural Networks), a mathematical equation is developed that links a subset of the most relevant descriptors to the property of interest.

For predicting viscosity, descriptors related to molecular size, shape, and intermolecular interactions (like van der Waals forces and hydrogen bonding capability) are often important. bohrium.comacs.org For this compound, its long alkyl chain would be a key contributor to its viscosity-modifying properties.

The efficiency of a surfactant is often characterized by its Critical Micelle Concentration (CMC) — the concentration at which micelles begin to form. A lower CMC indicates a more efficient surfactant. QSPR models are widely used to predict the CMC of surfactants. nih.gov

To build a QSPR model for the CMC of ester-based surfactants like this compound, the following steps would be taken:

Data Set: A database of CMC values for a variety of surfactants, ideally including other esters, would be compiled.

Descriptor Generation: Descriptors that capture the amphiphilic nature of the molecules are crucial. These include descriptors for the hydrophobic part (e.g., number of carbon atoms in the alkyl chain) and the hydrophilic part (e.g., descriptors related to the polar head group).

Model Development and Validation: A regression model is built to correlate the descriptors with the logarithm of the CMC (logCMC).

Studies have shown that for non-ionic surfactants, descriptors related to the size of the hydrophobic moiety are paramount. researchgate.net Graph neural networks have also emerged as a powerful tool for predicting surfactant properties like CMC and the surface tension at the CMC. mdpi.comvt.edu Such models could be trained on a diverse dataset of surfactants to predict the behavior of this compound.

Predicting Environmental Fate Parameters through Computational Approaches

In the absence of extensive empirical data, computational models, particularly Quantitative Structure-Activity Relationships (QSARs), serve as essential tools for predicting the environmental fate of chemical compounds like this compound. ecetoc.org These models use the molecular structure of a substance to estimate its physicochemical properties and how it will behave in various environmental compartments. taylorfrancis.comup.ptd-nb.info For this compound, these predictive methods provide crucial insights into its potential for mobility, bioaccumulation, and persistence.

Research Findings from Computational Models

Computational assessments, often utilizing platforms like the US Environmental Protection Agency's (EPA) Estimation Programs Interface (EPI) Suite™, provide valuable predictions for key environmental parameters. taylorfrancis.comnih.gov

Soil and Sediment Adsorption:

The mobility of a chemical in the terrestrial environment is largely governed by its soil adsorption coefficient (Koc). chemsafetypro.com A high Koc value indicates a strong tendency for the chemical to bind to organic matter in soil and sediment, limiting its movement into groundwater. chemsafetypro.com For this compound, a calculated log Koc of 2.31 suggests it is expected to adsorb to soil and sediment, although this may be influenced by its potential surface activity. industrialchemicals.gov.au It is important to note that for certain types of compounds, especially those that can ionize, the relationship between hydrophobicity (often represented by the octanol-water partition coefficient, Kow) and Koc can be complex, and predictions should be interpreted with this in mind. europa.euecetoc.org

Bioaccumulation Potential:

The bioconcentration factor (BCF) is a critical measure of a substance's potential to accumulate in living organisms, particularly in aquatic environments. sfu.canih.gov It represents the ratio of a chemical's concentration in an organism to its concentration in the surrounding water at equilibrium. nih.gov Computational models, such as the BCFBAF program within EPI Suite™, are used to estimate this value. europa.eu For this compound, the predicted BCF is 205.5 L/kg. europa.eu This value is below the common regulatory threshold of 2000, which suggests that the compound is not expected to significantly bioaccumulate in the food chain. europa.eu The BCF is influenced by factors like lipophilicity, but other metabolic processes can also play a significant role. nih.gov

The table below summarizes the computationally predicted environmental fate parameters for this compound.

Table 1: Predicted Environmental Fate Parameters for this compound

Parameter Predicted Value Model/Source Significance
Log Koc (Soil Adsorption Coefficient) 2.31 KOCWIN v2.00 (US EPA) industrialchemicals.gov.au Indicates expected adsorption to soil and sediment. chemsafetypro.comindustrialchemicals.gov.au
BCF (Bioconcentration Factor) 205.5 L/kg BCFBAF v3.01 (US EPA) europa.eu Suggests a low potential for bioaccumulation in aquatic organisms. europa.eu

These computational predictions are instrumental in the initial stages of environmental risk assessment, providing a scientifically grounded basis for understanding the likely behavior of this compound when released into the environment. They help to identify which environmental compartments are most likely to be affected and guide further empirical testing where necessary.

Conclusion and Future Perspectives in Octadecyl Benzoate Research

Synthesis of Current Academic Understanding of Octadecyl Benzoate (B1203000)

Octadecyl benzoate, also known as stearyl benzoate, is the ester formed from benzoic acid and octadecanol (stearyl alcohol). nih.gov Its molecular formula is C25H42O2. uni.lu The current scientific understanding of this compound is primarily centered on its applications as a functional ingredient in various commercial products and its emerging potential in specialized scientific fields.

In the realm of cosmetics and personal care products, this compound is recognized for its properties as a skin-conditioning agent and emollient. nih.govepa.gov Similar to other long-chain alkyl benzoates like C12-15 alkyl benzoate and isostearyl benzoate, it imparts a light, silky feel to the skin and can improve the texture and stability of formulations. cosmeticsinfo.orgatamanchemicals.comontosight.ai Its hydrophobic nature, conferred by the long octadecyl chain, makes it suitable for inclusion in a wide array of products, including skin lotions, creams, and color cosmetics. smolecule.comatamanchemicals.com

From a materials science perspective, this compound and related alkyl benzoates are explored for their utility as plasticizers. google.comgoogle.com Plasticizers are additives that increase the plasticity or fluidity of a material. Benzoate esters, in general, are noted for their high solvating power and compatibility with various polymers, such as polyvinyl chloride (PVC). google.comspecialchem.com The incorporation of these esters can lower the glass transition temperature of polymers, enhancing their flexibility. google.com

Recent research has also ventured into the potential of this compound and its derivatives in the biomedical field. Studies have investigated certain benzoic acid derivatives for their antiparasitic activities. For instance, this compound isolated from Ifloga spicata has been evaluated for its anti-leishmanial properties against Leishmania tropica. researchgate.netmdpi.comresearchgate.net Computational docking studies suggest that it may interact with key enzymes on the parasite's surface. researchgate.net Furthermore, some research has explored the potential of certain benzoate derivatives in the context of neurodegenerative diseases. google.com

The synthesis of this compound typically involves the esterification of benzoic acid or its derivatives, such as benzoyl chloride, with octadecanol. chemsrc.com Another approach involves the transesterification of an ester like methyl benzoate with octadecanol. chemsrc.com

Identification of Knowledge Gaps and Unexplored Research Avenues for this compound

Despite its established use in some industries, significant knowledge gaps remain in the scientific understanding of this compound, presenting numerous opportunities for future research.

Detailed Physicochemical Characterization: While basic properties are known, a comprehensive understanding of its phase behavior, including potential liquid crystal formation, is an area ripe for investigation. smolecule.comtandfonline.com Detailed studies on its thermal properties, such as heat of fusion and thermal conductivity, could uncover its potential as a phase change material (PCM) for thermal energy storage applications. researchgate.netiea-shc.orgdevb.gov.hk The self-assembly properties of this compound in various solvents and its interaction at interfaces are also largely unexplored.

Advanced Material Applications: The role of this compound as a plasticizer is generally recognized, but its specific performance in comparison to or in synergy with other plasticizers in advanced polymer formulations is not well-documented. google.commdpi.com Research into its effectiveness in bioplastics and biodegradable polymers could be a sustainable research avenue. Furthermore, its potential as a component in polymer nanocomposites to modify properties like wax deposition in crude oil systems is an emerging area that warrants further investigation. aimspress.com

Biological and Pharmacological Profile: The initial findings on the anti-leishmanial activity of this compound are promising but require significant expansion. researchgate.netmdpi.com Further research should focus on elucidating its mechanism of action, evaluating its efficacy against a broader range of parasites, and conducting in vivo studies. The exploration of other potential biological activities, such as antimicrobial or antifungal properties, is also a valid research direction, as seen with other alkyl benzoates. smolecule.com The potential for developing derivatives of this compound with enhanced biological activity is a significant, yet underexplored, opportunity. google.com

Environmental Fate and Toxicology: While some safety assessments have been conducted for its use in cosmetics, comprehensive data on the environmental fate, biodegradability, and potential ecotoxicity of this compound are limited. cosmeticsinfo.org As with many commercial chemicals, understanding its persistence, bioaccumulation, and potential to act as an emerging pollutant is crucial. jsta.cl

Emerging Trends and Interdisciplinary Opportunities in this compound Research

The future of this compound research is likely to be driven by interdisciplinary collaborations and emerging scientific trends.

Sustainable Chemistry and Green Formulations: There is a growing demand for sustainable and bio-based materials. Research focused on synthesizing this compound from renewable feedstocks, such as bio-derived benzoic acid and octadecanol, would align with the principles of green chemistry. google.com This includes developing more energy-efficient synthesis processes. acs.org The use of this compound in "green" formulations for cosmetics and biodegradable plastics is a significant commercial and research opportunity.

Nanotechnology and Advanced Drug Delivery: The long alkyl chain of this compound makes it an interesting candidate for self-assembling nanostructures like micelles or vesicles. These could potentially be used as nanocarriers for the delivery of hydrophobic drugs. acs.org The intersection of materials science and pharmacology could lead to the development of novel drug delivery systems based on this compound derivatives.

Smart Materials and Sensors: The potential phase change properties of this compound could be harnessed in the development of "smart" materials that respond to temperature changes. researchgate.netdevb.gov.hk This could have applications in textiles, building materials for thermal regulation, and even in sensor technology. Investigating how its electrical or optical properties change with temperature or upon interaction with other molecules could open up new avenues in materials science.

Computational Modeling and aI: The use of computational tools can accelerate the discovery and design of new applications for this compound. Molecular modeling can be used to predict its interaction with biological targets, screen for potential new biological activities, and design derivatives with optimized properties. researchgate.netresearchgate.net AI and machine learning could be employed to analyze large datasets and identify correlations between the structure of benzoate esters and their performance in various applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying Octadecyl benzoate in laboratory settings?

  • Methodology : this compound is typically synthesized via esterification of benzoic acid with octadecanol (1-octadecanol) using acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid). Purification involves recrystallization from non-polar solvents (e.g., hexane) or column chromatography with silica gel. Confirm identity via FT-IR (ester C=O stretch at ~1720 cm⁻¹) and ¹H NMR (characteristic peaks: δ 7.4–8.1 ppm for aromatic protons, δ 4.2–4.3 ppm for the ester -CH₂ group) .
  • Data Validation : Cross-check melting points against literature values (e.g., CAS 10578-34-4) and ensure purity >95% via HPLC (C18 column, isocratic elution with acetonitrile/water) .

Q. How can researchers characterize the thermal stability and phase transitions of this compound?

  • Methodology : Use differential scanning calorimetry (DSC) to identify melting points (Tm) and phase transitions. Thermogravimetric analysis (TGA) quantifies decomposition temperatures. For polymorphic studies, combine DSC with X-ray diffraction (XRD) to distinguish crystalline phases .
  • Contradiction Resolution : Discrepancies in Tm values may arise from impurities or polymorphic forms. Replicate experiments under controlled humidity/temperature and compare with computational models (e.g., molecular dynamics simulations of packing efficiency) .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in polymorphic behavior during crystallization of this compound?

  • Methodology :

  • Controlled Crystallization : Vary solvent polarity (e.g., ethanol vs. hexane) and cooling rates to isolate polymorphs.
  • Structural Analysis : Use single-crystal XRD to resolve atomic arrangements. Pair with solid-state NMR to confirm hydrogen-bonding networks .
    • Data Interpretation : Conflicting DSC/XRD results may indicate metastable phases. Apply the Ostwald rule of stages and validate with time-resolved XRD .

Q. How can computational modeling predict the interaction of this compound with lipid bilayers or polymer matrices?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate this compound’s insertion into lipid bilayers (e.g., DPPC membranes) using software like GROMACS. Monitor parameters like diffusion coefficients and free energy profiles.
  • Docking Studies : Use AutoDock to predict binding affinities with polymer chains (e.g., polyethylene).
    • Validation : Compare simulation results with experimental data (e.g., fluorescence anisotropy for membrane fluidity or tensile testing for polymer composites) .

Q. What analytical approaches are suitable for detecting degradation products of this compound under oxidative conditions?

  • Methodology :

  • Accelerated Aging : Expose samples to UV light or elevated temperatures in oxygen-rich environments.
  • Detection : Use LC-MS/MS with a C18 column to separate and identify degradation byproducts (e.g., benzoic acid, aldehydes). Quantify via external calibration curves .
    • Contradiction Analysis : Discrepancies in degradation pathways may arise from solvent interactions. Replicate studies in inert vs. polar solvents and apply kinetic models (e.g., Arrhenius equation) .

Methodological Best Practices

  • Experimental Design : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align research questions with gaps in literature (e.g., lacking data on this compound’s biocompatibility) .
  • Data Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by detailing synthesis protocols in the main text and depositing extensive datasets (e.g., XRD raw files) as supplementary information .
  • Reproducibility : Include error margins for key measurements (e.g., ±0.5°C for DSC) and specify equipment models (e.g., Shim-pack GIS C18 column for HPLC) .

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